
Hydroxyl icariin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Hydroxyl icariin is a flavonoid glycoside derived from the plant genus Epimedium, commonly known as Horny Goat Weed. This compound is known for its diverse pharmacological properties, including anti-inflammatory, antioxidant, and osteogenic effects. It has garnered significant attention in biomedical research due to its potential therapeutic applications, particularly in bone regeneration and neuroprotection .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Hydroxyl icariin can be synthesized through enzymatic hydrolysis of icariin, another flavonoid glycoside found in Epimedium species. The enzymatic hydrolysis method involves the use of beta-glucosidase to convert icariin into this compound under optimal conditions of 50°C, pH 6.0, and a reaction time of 5 hours .
Industrial Production Methods
Industrial production of this compound typically involves extraction from Epimedium plants followed by purification using techniques such as macroporous resin isolation and silica gel chromatography. The enzymatic hydrolysis method is also employed on a larger scale to meet the demand for this compound in various applications .
Análisis De Reacciones Químicas
Types of Reactions
Hydroxyl icariin undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: this compound can undergo substitution reactions, particularly at the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like acetic anhydride and pyridine.
Major Products Formed
The major products formed from these reactions include various hydroxylated and glycosylated derivatives of icariin, which exhibit different pharmacological properties .
Aplicaciones Científicas De Investigación
Hydroxyl icariin has a wide range of scientific research applications:
Chemistry: Used as a precursor for synthesizing other bioactive flavonoids.
Biology: Studied for its effects on cellular processes such as osteogenesis and neuroprotection.
Medicine: Investigated for its potential in treating osteoporosis, neurodegenerative disorders, and cardiovascular diseases.
Industry: Utilized in the development of nutraceuticals and functional foods .
Mecanismo De Acción
Hydroxyl icariin exerts its effects through multiple molecular targets and pathways:
PI3K-AKT Pathway: Activates the PI3K-AKT signaling pathway, promoting cell survival and proliferation.
Nrf-2 Pathway: Enhances the expression of antioxidant enzymes through the Nrf-2 signaling pathway.
NF-κB Pathway: Inhibits the NF-κB pathway, reducing inflammation and oxidative stress
Comparación Con Compuestos Similares
Hydroxyl icariin is compared with other similar compounds such as:
Icaritin: A deglycosylated metabolite of icariin with potent anti-cancer and osteogenic properties.
Icariside II: Another metabolite with significant anti-diabetic and neuroprotective effects.
Epimedin A, B, and C: Glycosylated flavonoids with varying degrees of bioactivity .
This compound stands out due to its unique combination of osteogenic, neuroprotective, and anti-inflammatory properties, making it a promising candidate for various therapeutic applications.
Propiedades
Fórmula molecular |
C33H40O16 |
|---|---|
Peso molecular |
692.7 g/mol |
Nombre IUPAC |
5-hydroxy-8-(2-hydroxy-3-methylbut-3-enyl)-2-(4-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxychromen-4-one |
InChI |
InChI=1S/C33H40O16/c1-12(2)17(35)9-16-19(46-33-28(43)26(41)23(38)20(11-34)47-33)10-18(36)21-24(39)31(49-32-27(42)25(40)22(37)13(3)45-32)29(48-30(16)21)14-5-7-15(44-4)8-6-14/h5-8,10,13,17,20,22-23,25-28,32-38,40-43H,1,9,11H2,2-4H3 |
Clave InChI |
QREDSTVHVIUPPN-UHFFFAOYSA-N |
SMILES canónico |
CC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC(C(=C)C)O)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


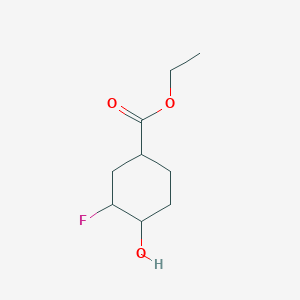
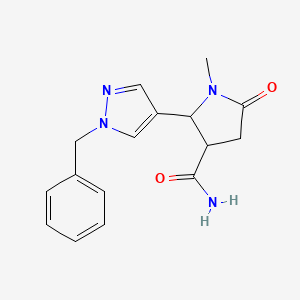
![6-(4-Hydroxy-5-methyl-3,6-dioxabicyclo[3.1.0]hexan-2-yl)-7-methoxychromen-2-one](/img/structure/B15127997.png)
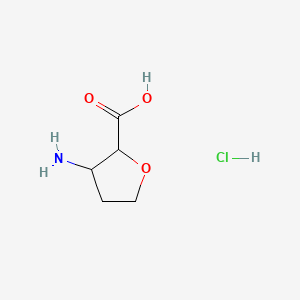

![rac-(3aR,6aR)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrole-3a-carbonitrile hydrochloride, cis](/img/structure/B15128017.png)
![[4-acetyloxy-6-(furan-3-yl)-11,16-dihydroxy-1,5,10,15-tetramethyl-13-oxapentacyclo[10.6.1.02,10.05,9.015,19]nonadec-8-en-18-yl] (E)-3-phenylprop-2-enoate](/img/structure/B15128019.png)
![2-Iminospiro[1,3-oxazolidine-5,3'-1-azabicyclo[2.2.2]octane]-4-one](/img/structure/B15128021.png)
![3-(2,2-dimethylpropyl)-4,7,7-trimethyl-4-phenyl-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B15128023.png)
![2-(6-(6-Chloroimidazo[1,2-a]pyridin-3-yl)pyridin-2-yl)morpholine hydrochloride](/img/structure/B15128024.png)
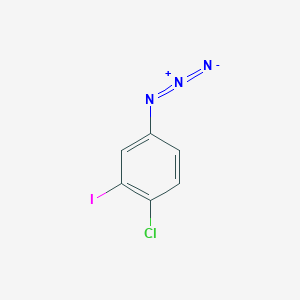
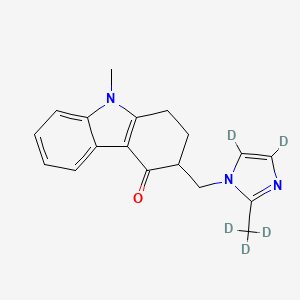

![2-(p-Tolyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine](/img/structure/B15128044.png)
